(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, halogenation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis process is adapted to industrial conditions, which may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Heparinoids: Structurally similar to heparin, these compounds have anticoagulant properties.
Uniqueness
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H24ClN3O4S |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H24ClN3O4S/c1-18-14-21(9-10-23(18)30)36-12-13-37-25-11-8-19(16-26(25)35-2)15-22-27(31)33-24(20-6-4-3-5-7-20)17-38-29(33)32-28(22)34/h3-11,14-17,31H,12-13H2,1-2H3/b22-15-,31-27? |
InChI Key |
PEXYXRKWVXYTPQ-MFARRGDHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)Cl |
Origin of Product |
United States |
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